1,3,7-Trimethyluric Acid-d9 1,3,7-Trimethyluric Acid-d9 1,3,7-Trimethyluric acid-d9 is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS. 1,3,7-Trimethyluric acid is a derivative of uric acid and a metabolite of caffeine. It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4. 1,3,7-Trimethyluric acid (500 µM) scavenges hydroxyl radicals in a cell-free assay and inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes.
1,3,7-Trimethyluric Acid-d9 is an isotope labelled analog of 1,3,7-Trimethyluric Acid. 1,3,7-Trimethyluric Acid is a caffeine derivative, and a methyl derivative of uric acid. Detected as a urine marker of caffeine consumption.

Brand Name: Vulcanchem
CAS No.: 117490-42-3
VCID: VC0051421
InChI: InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3
SMILES: CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C
Molecular Formula: C8H10N4O3
Molecular Weight: 219.248

1,3,7-Trimethyluric Acid-d9

CAS No.: 117490-42-3

Cat. No.: VC0051421

Molecular Formula: C8H10N4O3

Molecular Weight: 219.248

* For research use only. Not for human or veterinary use.

1,3,7-Trimethyluric Acid-d9 - 117490-42-3

Specification

Description 1,3,7-Trimethyluric acid-d9 is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS. 1,3,7-Trimethyluric acid is a derivative of uric acid and a metabolite of caffeine. It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4. 1,3,7-Trimethyluric acid (500 µM) scavenges hydroxyl radicals in a cell-free assay and inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes.
1,3,7-Trimethyluric Acid-d9 is an isotope labelled analog of 1,3,7-Trimethyluric Acid. 1,3,7-Trimethyluric Acid is a caffeine derivative, and a methyl derivative of uric acid. Detected as a urine marker of caffeine consumption.

CAS No. 117490-42-3
Molecular Formula C8H10N4O3
Molecular Weight 219.248
IUPAC Name 1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione
Standard InChI InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3
Standard InChI Key BYXCFUMGEBZDDI-GQALSZNTSA-N
SMILES CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C

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